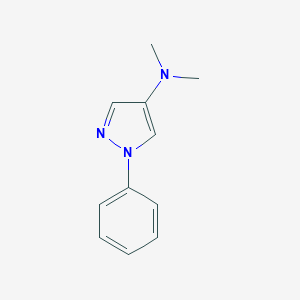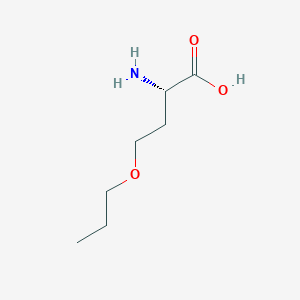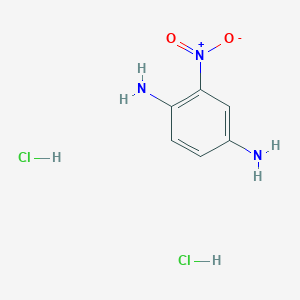
Pyrazole, 4-(dimethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-(dimethylamino)-1-phenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical properties and potential for use in a variety of fields, including pharmacology, biochemistry, and materials science. In
Wissenschaftliche Forschungsanwendungen
Pyrazole, 4-(dimethylamino)-1-phenyl- has a wide range of potential applications in scientific research. One area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. For example, researchers have used pyrazole derivatives to create highly conductive organic materials that could be used in electronic devices.
Another area of interest is the potential use of pyrazole derivatives as pharmaceutical agents. Studies have shown that pyrazole derivatives have a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. Researchers are exploring the potential of these compounds as treatments for a variety of diseases, including cancer, Alzheimer's disease, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of pyrazole, 4-(dimethylamino)-1-phenyl- is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes or signaling pathways in cells. For example, some studies have shown that pyrazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Other studies have suggested that pyrazole derivatives may work by activating specific receptors in cells.
Biochemical and Physiological Effects:
Pyrazole, 4-(dimethylamino)-1-phenyl- has a range of biochemical and physiological effects that have been studied in laboratory experiments. For example, studies have shown that the compound can inhibit the growth of cancer cells in vitro. Other studies have suggested that pyrazole derivatives may have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pyrazole, 4-(dimethylamino)-1-phenyl- in laboratory experiments is its versatility. The compound can be easily synthesized and modified to create a wide range of derivatives with different properties. Additionally, pyrazole derivatives are relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to using pyrazole derivatives in laboratory experiments. For example, some derivatives may be toxic to cells at high concentrations, which can make it difficult to determine their effects on cellular processes. Additionally, some derivatives may be difficult to purify, which can make it challenging to obtain pure compounds for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on pyrazole, 4-(dimethylamino)-1-phenyl-. One area of interest is the development of new pyrazole derivatives with specific biological activities. Researchers are exploring the potential of pyrazole derivatives as treatments for a variety of diseases, and new compounds with improved properties could have significant therapeutic potential.
Another area of interest is the use of pyrazole derivatives in materials science. Researchers are exploring the potential of these compounds as building blocks for the synthesis of novel materials with unique properties, such as high conductivity or optical activity.
Overall, pyrazole, 4-(dimethylamino)-1-phenyl- is a compound of significant interest to researchers in a variety of fields. Its unique chemical properties and potential for use in a range of applications make it an important area of study for scientists around the world.
Synthesemethoden
Pyrazole, 4-(dimethylamino)-1-phenyl- can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-phenyl-1,2,3-triazole with dimethylamine in the presence of a catalyst such as copper(II) chloride. This reaction results in the formation of the desired pyrazole product, which can be isolated and purified using standard laboratory techniques.
Eigenschaften
CAS-Nummer |
15409-26-4 |
|---|---|
Produktname |
Pyrazole, 4-(dimethylamino)-1-phenyl- |
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-12-14(9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
YJHKYYYNEOJQKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
15409-26-4 |
Synonyme |
N,N-Dimethyl-1-phenyl-1H-pyrazol-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)








